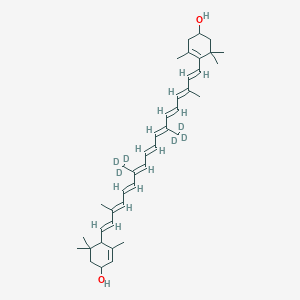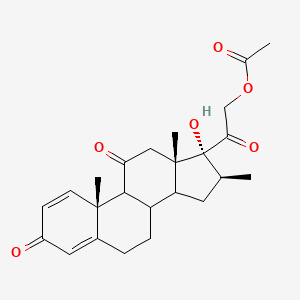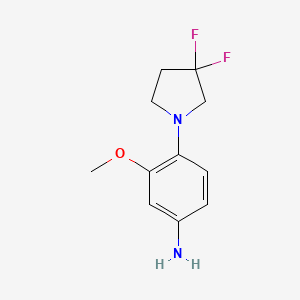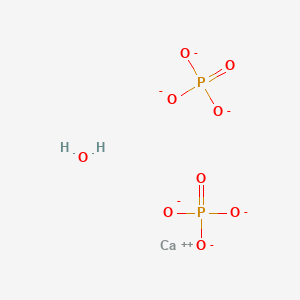
4-(Benzyl(methyl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Procedure: Benzylamine and methylamine are reacted with maleic anhydride to form the intermediate product, which is then subjected to further reaction to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
- (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- (2E)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid
- 4-[benzyl(methyl)amino]-4-oxobutanoic acid
Comparison:
- Structural Differences: The position of the double bond (Z or E configuration) can significantly impact the compound’s reactivity and biological activity.
- Unique Features: (2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid is unique due to its specific configuration, which may confer distinct properties compared to its isomers.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)/b8-7- |
InChI-Schlüssel |
LFWYJFPYELUEKZ-FPLPWBNLSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C\C(=O)O |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)


![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)


![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)

![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)





